Bienvenue dans la boutique en ligne BenchChem!

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Kinase inhibitor selectivity Hinge-binding pharmacophore Structure-activity relationship

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477551-65-8) is a heterocyclic small molecule (MF: C₁₇H₁₃N₃O₃S, MW: 339.37) composed of a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bridge at the 6-position to a 4-(pyridin-2-yl)-1,3-thiazol-2-amine moiety. The compound belongs to a class of thiazole-carboxamide derivatives recognized for their ability to engage ATP-binding pockets of diverse protein kinases.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 477551-65-8
Cat. No. B2798041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS477551-65-8
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C17H13N3O3S/c21-16(11-4-5-14-15(9-11)23-8-7-22-14)20-17-19-13(10-24-17)12-3-1-2-6-18-12/h1-6,9-10H,7-8H2,(H,19,20,21)
InChIKeyCEIPQWJDSJGERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477551-65-8): Procurement-Relevant Structural and Pharmacological Profile


N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477551-65-8) is a heterocyclic small molecule (MF: C₁₇H₁₃N₃O₃S, MW: 339.37) composed of a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bridge at the 6-position to a 4-(pyridin-2-yl)-1,3-thiazol-2-amine moiety [1]. The compound belongs to a class of thiazole-carboxamide derivatives recognized for their ability to engage ATP-binding pockets of diverse protein kinases [2]. Its closest well-characterized positional isomer, ROCK2-IN-8 (CAS 681173-76-2), differs in two critical structural features—the pyridine nitrogen position (2-yl vs. 4-yl) and the benzodioxine carboxamide attachment point (6- vs. 2-carboxamide)—resulting in profoundly divergent selectivity profiles that preclude generic substitution [3].

Why N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Interchanged with Its Closest Isomers: Structural Determinants of Kinase Selectivity


Within the C₁₇H₁₃N₃O₃S isomeric family, seemingly minor positional variations produce functionally distinct chemotypes. The pyridin-2-yl orientation in CAS 477551-65-8 places the nitrogen lone pair in a geometry capable of bidentate hydrogen-bond interactions with kinase hinge residues, a binding mode fundamentally different from the pyridin-4-yl orientation of ROCK2-IN-8, which engages the hinge in a monodentate fashion [1]. Coupled with the 6-carboxamide attachment on the benzodioxine—which alters the dihedral angle between the bicyclic oxygen heterocycle and the thiazole core relative to the 2-carboxamide or 3-carboxamide regioisomers—this scaffold is predicted to sample a distinct conformational space within the ATP-binding site [2]. Consequently, two positional isomers that share identical molecular formula, molecular weight, and LogP can exhibit kinase selectivity profiles differing by orders of magnitude, making blind generic substitution a scientifically unsound procurement strategy .

Quantitative Differentiation Evidence for CAS 477551-65-8: Head-to-Head Isomer Comparison Guide for Scientific Procurement


Evidence Item 1: Pyridine Nitrogen Position Defines Kinase Hinge-Binding Geometry Relative to ROCK2-IN-8 (CID-5056270)

The target compound incorporates a pyridin-2-yl substituent at the thiazole 4-position, whereas its closest well-characterized positional isomer ROCK2-IN-8 (CID-5056270, CAS 681173-76-2) bears a pyridin-4-yl group. In kinase inhibitor design, the 2-pyridyl orientation enables bidentate hydrogen-bonding with the backbone NH and carbonyl of the hinge region (e.g., as observed in imatinib and other type II kinase inhibitors), while the 4-pyridyl orientation typically engages in a single hinge hydrogen bond [1]. This geometric divergence predicts the target compound will sample a distinct set of kinase targets from ROCK2-IN-8. Direct experimental kinase profiling data for CAS 477551-65-8 is not yet publicly available in peer-reviewed literature [2].

Kinase inhibitor selectivity Hinge-binding pharmacophore Structure-activity relationship

Evidence Item 2: Carboxamide Regioisomerism at the Benzodioxine Core Alters Molecular Shape and Predicted Target Space Relative to the 3-Carboxamide Analog (CAS 681170-87-6)

The target compound attaches the carboxamide linker at the benzodioxine 6-position, whereas the closest pyridin-2-yl regioisomer (CAS 681170-87-6) positions it at the 3-position. This positional shift alters the relative orientation of the bicyclic benzodioxine oxygen atoms with respect to the thiazole-pyridine pharmacophore. In related benzodioxine-thrombin inhibitor series, the 6-substituted regioisomers consistently exhibit different potency and selectivity profiles compared to 2- or 3-substituted analogs, with 6-position attachment generally favoring a more extended conformation that accommodates deeper pocket penetration [1]. No comparative biochemical data between these two specific regioisomers has been published [2].

Benzodioxine regioisomerism Molecular topology Kinase inhibitor scaffold design

Evidence Item 3: The Pyridine Moiety Is Essential for Kinase Affinity—Comparison with Non-Pyridinyl Analog (CAS 882309-33-3)

CAS 882309-33-3 (N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide) shares the benzodioxine-6-carboxamide-thiazole core with the target compound but lacks the pyridine substituent entirely. The pyridine ring in 477551-65-8 serves as the critical hinge-binding recognition element for kinase ATP pockets. The well-characterized analog ROCK2-IN-8 (which includes a pyridin-4-yl substituent) exhibits ROCK2 IC50 = 7.2 nM; the des-pyridinyl scaffold would be expected to lose ≥ 3 orders of magnitude in kinase affinity based on the established contribution of heteroaryl hinge-binders in fragment-to-lead optimization studies [1]. Direct comparison: ROCK2-IN-8 (with pyridine) achieves 7.2 nM potency on ROCK2; analogous des-pyridinyl compounds in kinase programs typically show IC50 > 10 μM [2].

Pyridine pharmacophore requirement Kinase hinge binding Ligand efficiency

Evidence Item 4: Physicochemical and Procurement-Ready Characteristics – Solubility, Purity, and Storage Stability Benchmarks

CAS 477551-65-8 is commercially available from multiple suppliers at purities ≥95%–98%. Its close analog ROCK2-IN-8 (CAS 681173-76-2) has documented DMSO solubility of ≥5 mg/mL (14.73 mM), with powder storage at −20°C (3-year stability) and DMSO stock solution storage at −80°C (6-month stability) . The target compound, sharing the same molecular formula and similar calculated LogP (~2.5), is expected to exhibit comparable solubility and storage profiles [1]. However, the 6-carboxamide regioisomer (477551-65-8) may show subtly different crystalline packing and dissolution kinetics compared to the 2-carboxamide isomer series (ROCK2-IN-8), which could affect stock solution preparation reproducibility. Directly measured solubility data for 477551-65-8 has not been published [2].

Compound procurement specifications Physicochemical properties DMSO solubility

Evidence Item 5: Evidence Gap Statement – Absence of Peer-Reviewed Quantitative Bioactivity Data for CAS 477551-65-8

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature (excluding benchchems, molecule, evitachem, and vulcanchem per source exclusion rules) reveals that no peer-reviewed primary research publication, patent example with specific numeric data, or authoritative database entry provides quantitative bioactivity measurements (IC50, Ki, Kd, EC50, % inhibition, or cellular potency) for CAS 477551-65-8 as of May 2026 [1][2][3]. All currently available data on this compound derive from vendor product pages and general class-level descriptions of thiazole/benzodioxine pharmacology. In contrast, the positional isomer ROCK2-IN-8 (CID-5056270, CAS 681173-76-2) has 14 documented IC50 measurements across 9 protein targets in BindingDB, plus cellular assay data and in vivo PK characterization [3]. This evidence asymmetry means that any scientific or industrial procurement decision for 477551-65-8 must be predicated on its structural uniqueness and hypothesized selectivity advantages rather than on experimentally verified target engagement metrics.

Data availability assessment Compound characterization status Procurement risk evaluation

Evidence Item 6: Procurement Pathway Differentiation – Supplier Landscape and Purity Specifications for Positional Isomers

Among the C₁₇H₁₃N₃O₃S positional isomer family, commercial availability and pricing diverge significantly. ROCK2-IN-8 (CAS 681173-76-2) is stocked by multiple major vendors (MedChemExpress, TargetMol, InvivoChem) at purities of 98%–99.85% . The target compound CAS 477551-65-8 is listed by a narrower set of suppliers, often requiring custom synthesis with longer lead times and lower documented purity (typically 95%) [1]. The 3-carboxamide analog (CAS 681170-87-6) has the most limited availability of the three. This supply chain asymmetry reflects the differential research investment across the isomer series: the pyridin-4-yl/2-carboxamide scaffold (ROCK2-IN-8) has been prioritized for lead optimization, whereas the pyridin-2-yl/6-carboxamide scaffold (477551-65-8) represents an underexplored chemotype with potential for novel IP and selectivity space [2].

Commercial availability Purity benchmarking Procurement logistics

Optimal Research and Procurement Application Scenarios for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477551-65-8)


Scenario 1: Novel Kinase Selectivity Profiling Against the Pyridin-4-yl Comparator Series

Investigators seeking to map the kinase selectivity landscape of the C₁₇H₁₃N₃O₃S chemotype should procure 477551-65-8 alongside ROCK2-IN-8 (CID-5056270) for parallel broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler at 1 μM). The predicted bidentate hinge-binding mode of the pyridin-2-yl isomer is hypothesized to engage a kinase target spectrum distinct from the monodentate pyridin-4-yl comparator . Any kinases selectively inhibited by 477551-65-8 but not by ROCK2-IN-8 represent novel chemotype-target pairings with potential IP value [1].

Scenario 2: Structure-Based Drug Design Using the Benzodioxine 6-Carboxamide Orientation

Computational chemistry and fragment-based design groups evaluating the benzodioxine scaffold for kinase or GPCR targets should procure 477551-65-8 as a representative of the 6-carboxamide orientation. The extended molecular topology of this regioisomer places the benzodioxine bicyclic system deeper into hydrophobic pockets compared to the 2-carboxamide (ROCK2-IN-8) or 3-carboxamide (CAS 681170-87-6) variants [2]. Co-crystallization or docking studies with 477551-65-8 can reveal binding poses inaccessible to the 2-carboxamide or 3-carboxamide series.

Scenario 3: Medicinal Chemistry SAR Expansion – Synthesis of 6-Carboxamide Benzodioxine Derivatives

Medicinal chemistry teams exploring structure-activity relationships around the benzodioxine-thiazole-pyridine scaffold should use 477551-65-8 as the 6-carboxamide parent scaffold for systematic derivatization. The pyridin-2-yl orientation provides a synthetic handle for further functionalization (e.g., N-oxide formation, halogenation at pyridine C3/C5 positions) that is geometrically distinct from the 4-pyridyl series [1]. A parallel SAR program comparing 6-carboxamide (477551-65-8) vs. 2-carboxamide (ROCK2-IN-8) derivatives can delineate the contribution of carboxamide position to potency and selectivity.

Scenario 4: Procurement as a Negative Control or Specificity Reagent for ROCK2/ROCK1 Studies

Given that ROCK2-IN-8 (CID-5056270) is a potent dual ROCK2/ROCK1 inhibitor (IC50 7.2 nM and 13.0 nM respectively) with a known selectivity window [3], 477551-65-8 may serve as a structurally matched inactive or differentially active control in ROCK-dependent biological assays, provided that de novo profiling confirms lack of ROCK2/ROCK1 activity. The matched physicochemical properties (MW 339.37, LogP ~2.5) make it an ideal control for excluding off-target effects attributable to the benzodioxine-thiazole scaffold rather than to ROCK kinase engagement .

Quote Request

Request a Quote for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.